molecular formula C16H19N3O4S B2637845 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878055-78-8

2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2637845
CAS No.: 878055-78-8
M. Wt: 349.41
InChI Key: NTMYIGJAWQPFMC-UHFFFAOYSA-N
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Description

2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic organic compound designed for advanced medicinal chemistry and biochemical research . Its complex molecular structure incorporates key indole, pyrrolidine, and sulfonylacetamide moieties, which are known to be versatile scaffolds in drug discovery . The unique sulfonylacetamide linker in its design is intended to enhance binding affinity and selectivity for specific enzymatic or receptor targets, making it a promising candidate for investigating protein-protein interactions or enzyme inhibition pathways . Compounds featuring similar indole and pyrrolidinyl-oxoethyl groups are often explored for their potential to improve solubility and bioavailability in pharmacological studies . In a research context, this molecule represents the chemical diversity found in phenoxy acetamide and indole derivatives, which are actively investigated for their wide range of pharmacologically interesting activities . With a defined synthetic pathway ensuring reproducibility and high purity, this compound provides researchers with a stable and reliable tool for in-vitro studies . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c17-15(20)11-24(22,23)14-9-19(13-6-2-1-5-12(13)14)10-16(21)18-7-3-4-8-18/h1-2,5-6,9H,3-4,7-8,10-11H2,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMYIGJAWQPFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds.

    Indole Formation: The indole moiety is often constructed via Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.

    Acetamide Formation: The final step involves the formation of the acetamide group through amidation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s indole and sulfonamide moieties are susceptible to oxidation due to their electron-rich nature. Oxidation typically occurs at the indole ring or the sulfonamide group, leading to the formation of reactive intermediates. For example:

  • Mechanism : Oxidation of the indole ring can generate reactive oxygen species (ROS), which may participate in further reactions or degrade the compound.

  • Conditions : Oxidation may occur under acidic conditions (e.g., H2O2 in H2SO4) or via enzymatic pathways in biological systems.

Oxidation PathwayReactantProductReference
Indole Ring OxidationIndole moietyROS intermediates
Sulfonamide OxidationSulfonamide groupSulfonamide oxide

Hydrolysis Reactions

The compound undergoes hydrolysis at both the acetamide and sulfonamide groups under specific conditions:

  • Acetamide Hydrolysis : The acetamide group (CH3CONH2) hydrolyzes to form a carboxylic acid (CH3COOH) under basic conditions (e.g., NaOH) or acidic conditions (e.g., HCl).

  • Sulfonamide Hydrolysis : The sulfonamide group (SO2NH) hydrolyzes to form a sulfonic acid (SO3H) under strongly acidic or basic conditions.

Hydrolysis PathwayReactantProductReference
Acetamide HydrolysisCH3CONH2CH3COOH
Sulfonamide HydrolysisSO2NHSO3H

Nucleophilic Substitution Reactions

The sulfonamide group acts as a leaving group in nucleophilic substitution reactions:

  • Mechanism : The sulfonamide group (SO2NH) is replaced by nucleophiles (e.g., OH⁻, NH3) under basic conditions, forming a new sulfonate ester or amine derivative.

  • Example : Reaction with ethanolamine (NH2CH2CH2OH) forms a sulfonate ester (SO2OCH2CH2NH2).

Substitution ReactionNucleophileProductReference
Sulfonamide SubstitutionNH2CH2CH2OHSO2OCH2CH2NH2

Biological Interactions

The compound exhibits potent biological activity due to its structural motifs:

  • Hydrogen Bonding : The sulfonamide group forms strong hydrogen bonds with biological targets (e.g., COX-II enzyme active site) .

  • π-Stacking : The indole ring interacts with aromatic residues via π-stacking, enhancing binding affinity .

Interaction TypeTargetIC50 (μM)Reference
COX-II InhibitionCOX-II enzyme0.011–0.063

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds containing indole and pyrrolidine moieties exhibit significant anticancer properties. The indole structure is known to interact with various biological targets, making it a candidate for developing novel anticancer agents. Studies have shown that derivatives of indole can inhibit tumor growth and induce apoptosis in cancer cells .
  • Anti-inflammatory Effects :
    • Compounds similar to 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are key players in inflammation. The sulfonamide group may enhance the anti-inflammatory properties by modulating the COX pathway, thus reducing pain and inflammation associated with various conditions .
  • Neurological Disorders :
    • The pyrrolidine structure has been associated with neuroactive compounds. Derivatives of pyrrolidinyl compounds have been explored for their potential in treating neurological disorders such as epilepsy and anxiety due to their ability to modulate neurotransmitter systems .

Biochemical Applications

  • Enzyme Inhibition :
    • The compound's sulfonamide group is known to act as a competitive inhibitor for certain enzymes, particularly carbonic anhydrase and some proteases. This inhibition can be beneficial in drug design aimed at treating conditions like glaucoma or hypertension where enzyme modulation is required .
  • Drug Design and Development :
    • The unique structural characteristics of this compound make it a valuable scaffold in drug development. By modifying the indole or pyrrolidine components, researchers can create a library of compounds with varying biological activities, facilitating the discovery of new therapeutics .

Case Study 1: Anticancer Activity

A study focused on the synthesis and evaluation of indole derivatives demonstrated that compounds similar to this compound exhibited potent cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism involved the induction of apoptosis through mitochondrial pathways, highlighting the therapeutic potential of such compounds in oncology .

Case Study 2: Anti-inflammatory Properties

In another research project, a series of sulfonamide derivatives were tested for their anti-inflammatory properties using animal models. Results indicated that these compounds significantly reduced inflammation markers and pain responses compared to control groups, suggesting that modifications to the sulfonamide structure can enhance therapeutic efficacy against inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Indole Derivatives with Modified Substituents

a) 2-Cyano-3-(1-(2-oxo-2-(phenylamino)ethyl)-1H-indol-3-yl)acrylate
  • Structural Differences: Replaces the pyrrolidinyl group with phenylamino and substitutes sulfonylacetamide with a cyanoacrylate moiety.
  • However, the absence of sulfonylacetamide reduces hydrogen-bonding capacity compared to the target compound .
b) N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide
  • Structural Differences : Adamantane substituent at position 2 of indole and a simpler 2-oxoacetamide group.
  • Functional Impact : The bulky adamantane group increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility. The lack of a sulfonyl group limits polar interactions with targets .
c) 2-(1H-Indol-3-yl)-N-phenylacetamide
  • Functional Impact : Reduced steric hindrance and polarity compared to the target compound, likely lowering binding affinity to complex targets like CYP51 or kinases .

Indole-Acetamide Derivatives with Extended Linkers

a) N-[2-(1H-Indol-3-yl)ethyl]acetamide
b) 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(2-(pyridin-3-yl)ethyl)acetamide
  • Structural Differences : Multiple substituents (4-chlorobenzoyl, methoxy, methyl) on indole and a pyridinylethyl-acetamide chain.
  • Functional Impact : The pyridine ring introduces basicity, enhancing solubility and metal-coordination capabilities. The chloro and methoxy groups improve antiparasitic activity by targeting sterol demethylases (e.g., CYP51) .

Non-Indole Acetamide Analogs

a) 2-(2-Oxopyrrolidin-1-yl)acetamide
  • Structural Differences : Lacks the indole core and sulfonyl group.
  • Functional Impact : Simplified structure with lower molecular weight (142.16 g/mol) and reduced toxicity (oral LD50 > 300 mg/kg). However, it lacks the indole-mediated π-π stacking critical for binding to aromatic enzyme pockets .
b) N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide
  • Structural Differences : Benzofuran core replaces indole; acetamide linked via a phenyl group.

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity Toxicity (GHS Class)
Target Compound ~390 Sulfonyl, pyrrolidinyl Antiproliferative, enzyme inhibition Not reported
2-Cyano-3-(1-(2-oxo-2-(phenylamino)ethyl)-1H-indol-3-yl)acrylate 349.35 Phenylamino, cyanoacrylate Kinase inhibition Not reported
N-[2-(1H-Indol-3-yl)ethyl]acetamide 202.25 Ethyl linker Antioxidant, antihyperglycemic Not classified
2-(2-Oxopyrrolidin-1-yl)acetamide 142.16 Pyrrolidinone Lab intermediate H302 (oral toxicity)
2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(2-(pyridin-3-yl)ethyl)acetamide 481.94 Chlorobenzoyl, pyridinylethyl Antiparasitic (CYP51 inhibition) Not reported

Key Research Findings

  • Antiproliferative Activity : The target compound’s sulfonyl group enhances hydrogen bonding with kinases, while pyrrolidinyl improves metabolic stability over adamantane-containing analogs .
  • Antiparasitic Selectivity : Pyridinylethyl-substituted analogs (e.g., ) show higher affinity for parasitic CYP51 than human isoforms, unlike the target compound, which lacks a pyridine moiety .
  • Toxicity Profile : Simpler acetamides (e.g., 2-(2-oxopyrrolidin-1-yl)acetamide) exhibit acute oral toxicity (Category 4), suggesting the target compound may require stringent handling protocols .

Biological Activity

2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of cancer therapy and neuropharmacology. This article aims to synthesize current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a unique structure characterized by an indole moiety linked to a sulfonamide and an acetamide group. The molecular formula is C15H18N4O2SC_{15}H_{18}N_{4}O_{2}S, and it possesses several functional groups that contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, research indicates that derivatives of piperidine, a structural component of the compound, exhibit significant cytotoxicity against various cancer cell lines. A study demonstrated that piperidine derivatives induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than the standard drug bleomycin .

Table 1: Anticancer Activity of Piperidine Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
Piperidine AFaDu5.0Induction of apoptosis
Piperidine BMCF74.5Cell cycle arrest
Piperidine CHeLa6.0Inhibition of proliferation

Neuropharmacological Effects

The compound's structural attributes suggest potential neuropharmacological applications. Research on similar compounds has shown dual cholinesterase inhibition, which is crucial for treating Alzheimer's disease . The presence of the pyrrolidine ring is essential for binding interactions with target proteins involved in neurodegenerative processes.

Table 2: Neuropharmacological Activity Related to Pyrrolidine Derivatives

Compound NameTargetIC50 (nM)Observations
Compound XCholinesterase120Significant inhibition observed
Compound YMonoamine oxidase B85Effective in reducing oxidative stress

Case Studies

A notable case study involved the synthesis and evaluation of a series of piperidine-based compounds for their antiproliferative effects on cancer cells. The study revealed that modifications to the indole moiety significantly enhanced biological activity, suggesting that structural optimization is critical for developing effective therapeutic agents .

In another investigation focusing on Alzheimer’s treatment, compounds similar to this compound were shown to reduce amyloid beta aggregation while also exhibiting antioxidant properties . This dual action is promising for developing multi-targeted therapies.

The proposed mechanism involves interaction with key enzymes and receptors associated with cancer cell survival and neurodegeneration. The sulfonamide group may enhance binding affinity to target proteins, while the indole structure contributes to increased lipophilicity, facilitating cellular uptake .

Q & A

Q. Table 1: Yield comparison under varying conditions

SolventCatalyst (mol%)Temperature (°C)Yield (%)
DMF28072
THF56058
DCM34042

Basic: How should researchers characterize this compound to confirm structural integrity?

Answer:
Use a combination of spectroscopic and crystallographic methods:

  • 1H/13C NMR : Dissolve in DMSO-d6; observe indole NH (~11.2 ppm) and sulfonyl protons (~3.8 ppm) .
  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry (e.g., C–S bond geometry; space group P2₁/c) .
  • Mass spectrometry : ESI-MS in positive ion mode; expected [M+H]⁺ at m/z 404.1 .

Advanced: How can contradictory solubility data in different studies be addressed?

Answer:
Discrepancies often arise from solvent purity, pH, or temperature. Methodological solutions:

  • Standardize solvents : Use HPLC-grade DMSO or water (purged with N₂ to avoid oxidation).
  • pH-dependent studies : Measure solubility in buffers (pH 2–10) using UV-Vis spectroscopy (λmax = 280 nm) .
  • Thermodynamic analysis : Perform van’t Hoff plots to calculate enthalpy/entropy of dissolution .

Advanced: What strategies are effective for evaluating the compound’s metabolic stability in vitro?

Answer:

  • Liver microsome assays : Incubate with rat/human microsomes (1 mg/mL) in NADPH buffer (37°C). Monitor degradation via LC-MS/MS at 0, 15, 30, 60 min .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess IC₅₀ values .

Q. Table 2: Metabolic stability in human microsomes

Time (min)% Remaining (Mean ± SD)
0100 ± 0.5
3068 ± 3.2
6042 ± 2.8

Basic: What safety precautions are critical during handling?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact; GHS Category 1A ).
  • Ventilation : Use fume hoods to avoid aerosol inhalation (acute toxicity: Oral LD₅₀ > 300 mg/kg in rats ).
  • Spill management : Absorb with vermiculite; dispose as hazardous waste .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

Answer:

  • Pyrrolidinone substitution : Replace with piperidinone to assess impact on bioavailability (logP changes by +0.3) .
  • Sulfonyl group replacement : Test sulfonamide vs. carboxylate derivatives for antimicrobial activity (MIC against E. coli: 8–64 µg/mL) .
  • Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to predict binding affinity with target proteins (e.g., COX-2) .

Advanced: How to resolve discrepancies in reported biological activity across assays?

Answer:

  • Assay standardization : Use CLIA-certified cell lines (e.g., HEK293 vs. HeLa) and normalize to positive controls (e.g., doxorubicin for cytotoxicity) .
  • Dose-response curves : Generate IC₅₀ values in triplicate; exclude outliers via Grubbs’ test (α = 0.05) .

Basic: What methods assess the compound’s stability under storage conditions?

Answer:

  • Forced degradation : Expose to 40°C/75% RH for 4 weeks; monitor impurities via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
  • Light sensitivity : Store in amber vials; compare UV spectra before/after 48-hr UV exposure (254 nm) .

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